A839977 is a potent and selective antagonist of the P2X7 receptor (P2X7R) [, , , , , , , , ]. The P2X7R belongs to the family of purinergic receptors, which are activated by extracellular adenosine 5’-triphosphate (ATP). These receptors are involved in a variety of physiological and pathological processes, including inflammation, pain, and cell death. A839977 is a valuable tool for investigating the role of the P2X7R in these processes.
A-839977 was developed through medicinal chemistry efforts focusing on purinergic signaling. It is classified under the category of P2X receptor antagonists, specifically targeting the P2X7 subtype. This receptor is implicated in various biological responses, making A-839977 a valuable compound for research in pharmacology and therapeutic development .
The synthesis of A-839977 involves several key steps that highlight its complex structure. Initially, the synthesis begins with the preparation of an appropriate aniline derivative, which is then reacted with a pyridine-based reagent to form the desired tetrazole structure. The process typically requires careful control of reaction conditions to ensure high purity and yield of the final product.
The molecular structure of A-839977 can be described as follows:
The three-dimensional conformation of A-839977 allows it to fit into the ATP-binding pocket of the P2X7 receptor, facilitating its antagonistic action .
A-839977 primarily acts through competitive inhibition at the P2X7 receptor site. This interaction prevents ATP from binding to the receptor, thereby blocking its activation. The compound has been shown to exhibit dose-dependent inhibition of receptor-mediated responses in various biological assays.
The mechanism by which A-839977 exerts its effects involves several steps:
Studies have demonstrated that the antihyperalgesic effects of A-839977 are significant in animal models, indicating its potential utility in managing pain conditions .
A-839977 is primarily utilized in pharmacological research focused on purinergic signaling pathways:
The compound's selectivity for the P2X7 receptor makes it an essential tool for exploring therapeutic avenues in chronic pain management and inflammatory disorders .
A 839977 (CAS 870061-27-1) is a synthetic organic compound with the systematic name 1-(2,3-Dichlorophenyl)-N-[[2-(2-pyridinyloxy)phenyl]methyl]-1H-tetrazol-5-amine. Its molecular formula is C₁₉H₁₄Cl₂N₆O, yielding a molecular weight of 413.26 g/mol [1] [4] [9]. The structure integrates a dichlorophenyltetrazole core linked via a methylamine bridge to a biphenyl-like system featuring pyridinyloxy and phenyl rings. This design confers moderate lipophilicity (predicted XLogP: 5.83) [4] [9]. The compound’s topological polar surface area (TPSA) is 77.23 Ų, indicating potential for central nervous system (CNS) penetration due to moderate blood-brain barrier permeability [4] [9]. Key identifiers include:
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₄Cl₂N₆O |
Molecular Weight | 413.26 g/mol |
CAS Number | 870061-27-1 |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 1 |
Rotatable Bonds | 6 |
Topological Polar Surface Area | 77.23 Ų |
Predicted XLogP | 5.83 |
A 839977 is classified as a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in inflammatory signaling. It non-competitively inhibits BzATP (a potent P2X7 agonist)-evoked calcium influx, with IC₅₀ values demonstrating species-specific potency:
Mechanistically, A 839977 binds to an allosteric site distinct from the ATP-binding pocket, stabilizing the closed conformation of the ion channel [7] [8]. This prevents P2X7-mediated downstream effects:
Assay System | Functional Readout | Potency (IC₅₀) |
---|---|---|
Recombinant Human P2X7 | Ca²⁺ Influx | 20 nM |
Recombinant Rat P2X7 | Ca²⁺ Influx | 42 nM |
Recombinant Mouse P2X7 | Ca²⁺ Influx | 150 nM |
Differentiated THP-1 Cells | IL-1β Release | 20–50 nM |
Differentiated THP-1 Cells | YO-PRO-1 Uptake | 20–50 nM |
Optic Nerve Astrocytes | Pressure-Induced IL-1β Rise | 50 nM (pretreatment) |
A 839977 exhibits >100-fold selectivity for P2X7 over other P2X receptor subtypes (P2X1–P2X6) and unrelated targets. Key selectivity data include:
Species differences in potency (human > rat > mouse) are attributed to divergent extracellular loop sequences affecting antagonist binding kinetics [7] [8]. Despite this variation, A 839977 remains broadly active across mammalian orthologues, unlike earlier P2X7 antagonists (e.g., KN-62) with pronounced human selectivity [8].
Receptor/Target | Assay System | Result |
---|---|---|
P2X1–P2X6 | Recombinant Ca²⁺ Flux | No inhibition (≤1 µM) |
P2Y Receptors | Cell-based Functional Assay | Inactive (≤10 µM) |
COX-1/2 | Enzyme Inhibition Assay | Inactive (≤10 µM) |
Adenosine Receptors | Radioligand Binding | No affinity (≤10 µM) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7